molecular formula C14H9Cl2N5S B12018399 4-((3,4-Dichlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-((3,4-Dichlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12018399
M. Wt: 350.2 g/mol
InChI Key: IBSUWZQNGZANHO-CNHKJKLMSA-N
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Description

4-((3,4-Dichlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a dichlorobenzylidene group, a pyridinyl group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-((3,4-Dichlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a substitution reaction.

    Attachment of the Dichlorobenzylidene Group: The dichlorobenzylidene group is attached through a condensation reaction with an appropriate aldehyde.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-((3,4-Dichlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

Comparison with Similar Compounds

4-((3,4-Dichlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal compound with a similar structure.

    Voriconazole: A triazole derivative used in the treatment of fungal infections.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C14H9Cl2N5S

Molecular Weight

350.2 g/mol

IUPAC Name

4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9Cl2N5S/c15-11-4-3-9(6-12(11)16)7-18-21-13(19-20-14(21)22)10-2-1-5-17-8-10/h1-8H,(H,20,22)/b18-7+

InChI Key

IBSUWZQNGZANHO-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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